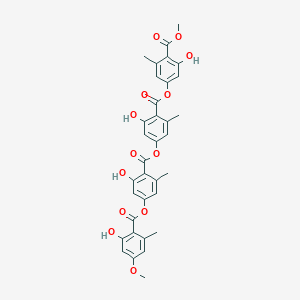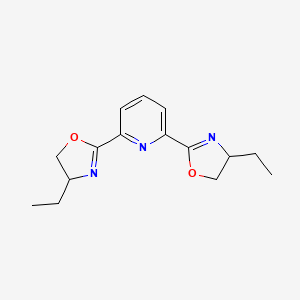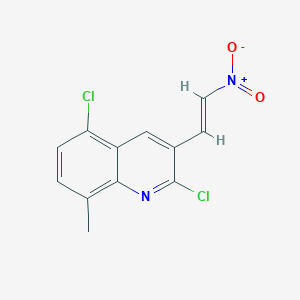
Isopropyl Acetate-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl Acetate-d10: is a deuterated form of isopropyl acetate, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic labeling. The molecular formula for this compound is C5D10O2, and it has a molecular weight of approximately 112.19 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isopropyl Acetate-d10 is typically synthesized through the esterification of deuterated isopropanol (isopropanol-d8) with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds as follows:
CH3COOH+(CD3)2CDOH→(CD3)2CDOOCCH3+H2O
The resultant ester (this compound) and water are then separated by distillation, given their difference in boiling points .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are carefully controlled to maximize yield and purity. The use of reactive distillation can enhance the efficiency of the process by continuously removing the water formed during the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: Isopropyl Acetate-d10 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form deuterated isopropanol and acetic acid.
Oxidation: It can be oxidized to form deuterated acetone and acetic acid.
Reduction: Reduction reactions can convert it back to deuterated isopropanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: Deuterated isopropanol and acetic acid.
Oxidation: Deuterated acetone and acetic acid.
Reduction: Deuterated isopropanol.
Applications De Recherche Scientifique
Chemistry: Isopropyl Acetate-d10 is widely used as a solvent and reagent in organic synthesis. Its deuterated form makes it particularly valuable in NMR spectroscopy for studying reaction mechanisms and molecular structures.
Biology: In biological research, this compound is used to study metabolic pathways and enzyme kinetics. Its isotopic labeling helps in tracing the movement and transformation of molecules within biological systems.
Medicine: In medical research, this compound is used in the development of deuterated drugs. These drugs often exhibit improved metabolic stability and reduced toxicity compared to their non-deuterated counterparts.
Industry: Industrially, this compound is used as a solvent in the production of pharmaceuticals, perfumes, and coatings. Its unique properties make it suitable for applications requiring high purity and specific isotopic labeling .
Mécanisme D'action
The mechanism of action of Isopropyl Acetate-d10 primarily involves its role as a solvent and reagent. In NMR spectroscopy, the deuterium atoms in this compound provide a distinct signal that helps in the identification and analysis of other compounds. The deuterium labeling also reduces background noise in NMR spectra, allowing for more precise measurements.
In biological systems, the deuterium atoms in this compound can replace hydrogen atoms in metabolic pathways, providing insights into enzyme activities and reaction mechanisms. The isotopic labeling helps in tracing the movement and transformation of molecules, aiding in the study of metabolic processes .
Comparaison Avec Des Composés Similaires
Ethyl Acetate-d8: Another deuterated ester used in NMR spectroscopy.
Methyl Acetate-d6: A deuterated form of methyl acetate, also used in NMR studies.
Deuterated Isopropanol: The precursor for Isopropyl Acetate-d10, used in various deuterium labeling studies.
Uniqueness: this compound is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Its deuterium atoms offer a clear signal in NMR spectra, reducing background noise and enhancing the accuracy of measurements. Additionally, its use in studying metabolic pathways and enzyme kinetics makes it a valuable tool in biological and medical research .
Propriétés
Formule moléculaire |
C5H10O2 |
|---|---|
Poids moléculaire |
112.19 g/mol |
Nom IUPAC |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C5H10O2/c1-4(2)7-5(3)6/h4H,1-3H3/i1D3,2D3,3D3,4D |
Clé InChI |
JMMWKPVZQRWMSS-LSURFNHSSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)OC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canonique |
CC(C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Sodium 2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulphonyl]ethanesulphonate](/img/structure/B13830915.png)
![5-[[15a-[2-[[1-[[4-amino-1-[2-[[1-[[6-amino-1-[[2-[2-[[1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-4a,35,44,62-tetrakis(4-aminobutyl)-26a,98-bis(2-amino-2-oxoethyl)-38-benzyl-56-butan-2-yl-29a,65,71-tris(3-carbamimidamidopropyl)-24,47-bis(2-carboxyethyl)-12a,77,80,86,89-pentakis(carboxymethyl)-7a,53-bis(1-hydroxyethyl)-21-(hydroxymethyl)-92-[(4-hydroxyphenyl)methyl]-68-methyl-41-(2-methylpropyl)-83-(2-methylsulfanylethyl)-2a,5a,8,8a,10a,11,13a,17,20,23,25a,26,28a,31a,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,84,87,90,93,96,99-heptatriacontaoxo-3,4,17a,18a,21a,22a,29,30-octathia-a,3a,6a,7,9a,10,11a,14a,16,19,22,24a,25,27a,30a,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-heptatriacontazapentacyclo[57.50.10.86,32.49,95.012,16]hentriacontahectan-27-yl]amino]-4-amino-5-oxopentanoic acid](/img/structure/B13830920.png)




![(E,2S,6R,8S)-N-[(2S)-1-[[(2S)-3-(2-bromo-1H-indol-3-yl)-1-oxo-1-[(3-oxo-2-oxabicyclo[4.3.1]deca-1(9),6(10),7-trien-5-yl)amino]propan-2-yl]-methylamino]-1-oxopropan-2-yl]-8-hydroxy-2,4,6-trimethylnon-4-enamide](/img/structure/B13830944.png)




